molecular formula C19H22N4OS B14949649 5-(furan-2-yl)-4-methyl-2-[(4-phenylpiperidin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione

5-(furan-2-yl)-4-methyl-2-[(4-phenylpiperidin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B14949649
M. Wt: 354.5 g/mol
InChI Key: WJOQPPHMVDDYTK-UHFFFAOYSA-N
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Description

5-(2-FURYL)-4-METHYL-2-[(4-PHENYLPIPERIDINO)METHYL]-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a furan ring, a phenylpiperidine moiety, and a triazole-thione structure. It is of significant interest in medicinal chemistry due to its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-FURYL)-4-METHYL-2-[(4-PHENYLPIPERIDINO)METHYL]-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE typically involves a multi-step process:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenylpiperidine Moiety: This step involves the alkylation of the furan ring with a phenylpiperidine derivative using suitable alkylating agents.

    Formation of the Triazole-Thione Structure: The final step involves the cyclization of the intermediate compound with thiosemicarbazide under reflux conditions to form the triazole-thione ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

    Reduction: Reduction reactions can occur at the triazole-thione moiety, converting it to the corresponding triazole.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted phenylpiperidine derivatives.

Scientific Research Applications

5-(2-FURYL)-4-METHYL-2-[(4-PHENYLPIPERIDINO)METHYL]-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including bacterial infections and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-FURYL)-4-METHYL-2-[(4-PHENYLPIPERIDINO)METHYL]-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target bacterial enzymes and proteins, disrupting their function and leading to antimicrobial effects.

    Pathways: It may inhibit inflammatory pathways by modulating the activity of key enzymes and signaling molecules involved in the inflammatory response.

Comparison with Similar Compounds

Similar Compounds

    5-(2-FURYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOLE: Similar in structure but lacks the phenylpiperidine moiety.

    N-((5-METHYL-2-FURYL)METHYLENE)-4-PHENYL-1-PIPERAZINAMINE: Contains a similar furan ring but differs in the piperazine structure.

Uniqueness

5-(2-FURYL)-4-METHYL-2-[(4-PHENYLPIPERIDINO)METHYL]-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE is unique due to its combination of a furan ring, phenylpiperidine moiety, and triazole-thione structure, which imparts distinct pharmacological properties and reactivity patterns.

Properties

Molecular Formula

C19H22N4OS

Molecular Weight

354.5 g/mol

IUPAC Name

5-(furan-2-yl)-4-methyl-2-[(4-phenylpiperidin-1-yl)methyl]-1,2,4-triazole-3-thione

InChI

InChI=1S/C19H22N4OS/c1-21-18(17-8-5-13-24-17)20-23(19(21)25)14-22-11-9-16(10-12-22)15-6-3-2-4-7-15/h2-8,13,16H,9-12,14H2,1H3

InChI Key

WJOQPPHMVDDYTK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN(C1=S)CN2CCC(CC2)C3=CC=CC=C3)C4=CC=CO4

Origin of Product

United States

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